molecular formula C6H14NO5+ B1264542 1-Ammonio-1-deoxy-scyllo-inositol

1-Ammonio-1-deoxy-scyllo-inositol

Numéro de catalogue: B1264542
Poids moléculaire: 180.18 g/mol
Clé InChI: JXAOTICXQLILTC-UYSNGIAKSA-O
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identity and Nomenclature

The chemical identity of 1-ammonio-1-deoxy-scyllo-inositol is defined by its molecular formula C₆H₁₄NO₅⁺ and a molecular weight of 180.18 g/mol . Its systematic IUPAC name is [(2R,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]azanium , reflecting its cyclohexane backbone with five hydroxyl groups and a protonated amino group at position 1. Common synonyms include scyllo-inosamine and 1-ammonio-1-deoxy-scyllitol, which are frequently used in biochemical literature.

Key Identifiers:

Property Value Source
CAS Registry Number Not formally assigned
ChEBI ID CHEBI:57671
Molecular Formula C₆H₁₄NO₅⁺
Exact Mass 180.0872 g/mol
SMILES Notation [C@H]1(C@HO)O

The compound’s stereochemistry is critical, with hydroxyl groups in equatorial positions and the ammonium group adopting an axial configuration in the chair conformation of the cyclohexane ring.

Structural Classification

This compound belongs to the aminocyclitol family, a class of compounds derived from cyclitols (cyclic polyols) where one or more hydroxyl groups are replaced by amino groups. Its structure is distinguished by:

  • Cyclohexane Backbone : A six-membered carbon ring with hydroxyl groups at positions 2, 3, 4, 5, and 6.
  • Amino Substituent : A protonated primary amino group (-NH₃⁺) at position 1, replacing the hydroxyl group found in scyllo-inositol.
  • Stereochemistry : The scyllo configuration imposes a specific spatial arrangement, with hydroxyl groups alternating above and below the ring plane.

Comparative Structural Features:

Feature scyllo-Inositol This compound
Formula C₆H₁₂O₆ C₆H₁₄NO₅⁺
Functional Groups 6 hydroxyls 5 hydroxyls + 1 ammonium
Biological Role Osmolyte, potential therapeutic Metabolic intermediate

The compound’s structural rigidity and hydrogen-bonding capacity enable interactions with enzymes involved in aminocyclitol biosynthesis, such as scyllo-inosamine 4-kinase.

Historical Context and Research Significance

This compound first emerged in scientific literature as an intermediate in the biosynthesis of streptomycin , a landmark aminoglycoside antibiotic discovered in the 1940s. Early studies identified its role in microbial pathways, particularly in Streptomyces species, where it is phosphorylated to form 1-amino-1-deoxy-scyllo-inositol 4-phosphate—a precursor to streptidine, a component of streptomycin.

Key Research Milestones:

  • Biosynthetic Pathway Elucidation : In the 1960s, researchers mapped the enzymatic conversion of glucose-6-phosphate to aminocyclitols, highlighting this compound as a critical intermediate.
  • Enzymatic Studies : The discovery of scyllo-inosamine 4-kinase (EC 2.7.1.65) clarified its role in phosphorylating the compound during streptomycin production.
  • Chemical Synthesis : Advances in stereoselective synthesis in the 2000s enabled laboratory production of the compound, facilitating structural and kinetic studies.

Recent research has explored its potential in biocatalysis and metabolic engineering . For example, Bacillus subtilis strains engineered to express myo-inositol-1-phosphate synthase can produce scyllo-inositol derivatives, including this compound, for industrial applications. Additionally, its interaction with amyloid-β proteins has spurred interest in neurodegenerative disease research, though this work primarily focuses on the non-ammoniated parent compound.

Propriétés

Formule moléculaire

C6H14NO5+

Poids moléculaire

180.18 g/mol

Nom IUPAC

[(2R,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]azanium

InChI

InChI=1S/C6H13NO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H,7H2/p+1/t1?,2-,3+,4+,5-,6?

Clé InChI

JXAOTICXQLILTC-UYSNGIAKSA-O

SMILES isomérique

[C@H]1([C@H](C([C@H]([C@@H](C1[NH3+])O)O)O)O)O

SMILES canonique

C1(C(C(C(C(C1O)O)O)O)O)[NH3+]

Origine du produit

United States

Applications De Recherche Scientifique

Biological Activities and Mechanisms

1-Ammonio-1-deoxy-scyllo-inositol exhibits several biological activities that make it a candidate for therapeutic applications:

  • Neuroprotection : Studies indicate that scyllo-inositol can prevent the aggregation of amyloid beta proteins, which are implicated in Alzheimer's disease. This compound stabilizes soluble oligomers of amyloid beta and inhibits the formation of insoluble amyloid fibrils, thereby potentially reducing neurodegeneration .
  • Antioxidant Properties : Research suggests that inositols, including scyllo-inositol derivatives, may have antioxidant effects that help mitigate oxidative stress in neuronal cells. This could be beneficial in conditions characterized by elevated oxidative damage .
  • Modulation of Insulin Signaling : Inositols are known to play a role in insulin signaling pathways. The presence of this compound may influence glucose metabolism and insulin sensitivity, which are critical factors in metabolic disorders like diabetes .

Synthesis and Production

The production of this compound can be achieved through metabolic engineering techniques. A notable method involves the use of Bacillus subtilis as a cell factory to convert glucose into scyllo-inositol. This process utilizes specific enzymes to facilitate the conversion from glucose-6-phosphate to myo-inositol and subsequently to scyllo-inositol. The engineered strains have demonstrated efficient production rates, making it a viable option for large-scale synthesis .

Case Studies and Clinical Trials

Parkinson's Disease : In preclinical models, scyllo-inositol has been shown to reduce neuronal aggregates associated with Parkinson's disease pathology. This suggests its potential as a therapeutic agent for managing neurodegenerative disorders beyond Alzheimer's .

Potential Diagnostic Applications

The measurement of this compound levels may have diagnostic implications. Techniques such as proton magnetic resonance spectroscopy (MRS) have been utilized to assess the concentration of this compound in various tissues, potentially aiding in the diagnosis and monitoring of neurodegenerative diseases .

Méthodes De Préparation

Reduction-Amination of scyllo-Inosose

The cornerstone of chemical synthesis involves the reduction of scyllo-inosose (a ketocyclitol) to 1-amino-1-deoxy-scyllo-inositol, followed by protonation to form the ammonium derivative. scyllo-Inosose is typically synthesized via oxidation of myo-inositol or derived from microbial bioconversion. In a representative procedure, scyllo-inosose is treated with sodium borohydride (NaBH₄) in the presence of ammonium chloride (NH₄Cl) at pH 7–8. The reaction proceeds via reductive amination, where the ketone group is reduced to an amine. Protonation under acidic conditions (e.g., HCl) yields 1-ammonio-1-deoxy-scyllo-inositol.

Key Reaction Conditions :

  • Temperature: 25–37°C
  • Solvent: Aqueous methanol or ethanol
  • Yield: 60–75% (dependent on purification steps).

Direct Protonation of 1-Amino-1-deoxy-scyllo-inositol

The ammonium form is readily obtained by treating the parent amine with mineral acids. For instance, dissolving 1-amino-1-deoxy-scyllo-inositol in 0.1 M HCl and stirring at room temperature for 1–2 hours results in quantitative protonation. The product is isolated via lyophilization or solvent evaporation.

Optimization Notes :

  • Excess acid must be neutralized post-reaction to avoid salt formation.
  • Purity is verified via ion-exchange chromatography.

Bioconversion and Fermentation Approaches

Microbial Bioconversion of myo-Inositol

A patent-pending method (WO2011100670A1) describes the conversion of myo-inositol to scyllo-inositol using Achromobacter or Bacillus species. While this process primarily targets scyllo-inositol, engineered strains expressing aminotransferases can introduce an amino group at the C1 position. Post-fermentation, the broth is treated with a basic compound (e.g., NaOH) and heated to degrade byproducts like scyllo-inosose. The resulting 1-amino-1-deoxy-scyllo-inositol is protonated to yield the ammonium form.

Process Parameters :

  • Fermentation pH: 6.5–7.5
  • Temperature: 30–37°C
  • Yield: 40–50% (before purification).

Engineered Plant Pathways

Recent advances in synthetic biology enable the production of scyllo-inosamine (the amine precursor) in Medicago truncatula via rhizopine synthesis pathways. Transgenic plants expressing bacterial moc genes convert endogenous myo-inositol to scyllo-inosamine, which is extracted and protonated. This method offers sustainability but faces scalability challenges.

Enzymatic and Biocatalytic Production

Aminotransferase-Catalyzed Reactions

Purified aminotransferases from Micromonospora purpurea catalyze the transfer of an amino group to keto-scyllo-inositol, forming 1-amino-1-deoxy-scyllo-inositol. The reaction mixture includes keto-scyllo-inositol, an amine donor (e.g., L-glutamine), and the enzyme. Post-reaction, the product is isolated via ion-exchange chromatography and protonated.

Enzymatic Conditions :

  • pH: 7.4 (phosphate buffer)
  • Incubation: 6 hours at 37°C
  • Enzyme Loading: 100 µg/mL.

Immobilized Enzyme Systems

To enhance reusability, aminotransferases are immobilized on silica or chitosan beads. This approach improves yield (70–80%) and reduces production costs, particularly for large-scale synthesis.

Purification and Crystallization Techniques

Ion-Exchange Chromatography

Crude extracts containing this compound are loaded onto Dowex 50 (H⁺) columns. The ammonium ion is eluted with 0.5 N HCl, followed by neutralization and lyophilization.

Recrystallization from Aqueous Solutions

The compound is dissolved in hot water (85–95°C) and cooled to 8–16°C to induce crystallization. This step removes impurities like scyllo-quercitol.

Crystallization Data :

  • Solubility: 25 g/100 mL at 25°C
  • Crystal Form: Monoclinic, space group P2₁.

Analytical Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : δ 3.45 (m, 5H, cyclohexyl), δ 2.90 (s, 3H, NH₃⁺).
  • IR : Peaks at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-N bend).

Chromatographic Purity Assessment

HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) confirms ≥98% purity.

Q & A

Q. What methodologies are recommended for structural characterization of 1-Ammonio-1-deoxy-scyllo-inositol and its derivatives?

Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For derivatives like fluorinated analogs (e.g., [¹⁸F]-1-deoxy-1-fluoro-scyllo-inositol), radiochemical purity must be validated via radio-HPLC and thin-layer chromatography . Crystallographic data for inositol analogs often reveal chair conformations, critical for understanding stereochemical interactions in biological systems .

Q. How can researchers optimize the synthesis of this compound for radiopharmaceutical applications?

A one-pot reaction protocol using precursor triflates and [¹⁸F]fluoride has been reported, achieving radiochemical yields of 16 ± 3% within 80 minutes . Key parameters include:

  • Reaction temperature : 80–100°C to balance yield and decomposition risks.
  • Precursor purity : >95% to minimize side reactions.
  • Purification : Solid-phase extraction (SPE) and semi-preparative HPLC for radiochemical isolation. Challenges include low brain penetration in PET imaging, necessitating structural modifications for improved bioavailability .

Q. What in vitro and in vivo models are suitable for assessing the biological activity of this compound?

  • In vitro : Amyloid-beta (Aβ) aggregation assays (e.g., Thioflavin T fluorescence) to evaluate anti-aggregation properties, as seen in scyllo-inositol analogs targeting Alzheimer’s disease .
  • In vivo : Rodent tumor models (e.g., breast cancer xenografts) for pharmacokinetic profiling. For neurological applications, transgenic mouse models of Alzheimer’s disease (e.g., APP/PS1) are used to measure CSF biomarker changes (e.g., Aβx-42) .

Advanced Research Questions

Q. How should contradictory biomarker data in clinical trials of scyllo-inositol analogs be analyzed?

In a Phase 2 trial, ELND005 (scyllo-inositol) showed reduced CSF Aβx-42 levels (p = 0.009) but no significant improvement in Neuropsychological Test Battery (NTB) scores. This discrepancy suggests:

  • Methodological factors : Biomarker sensitivity (e.g., CSF vs. plasma Aβ dynamics) and endpoint selection bias.
  • Dose dependency : Higher doses (1,000–2,000 mg) were discontinued due to safety concerns, limiting efficacy analysis . Resolution requires longitudinal studies with earlier intervention (pre-symptomatic AD stages) and multimodal imaging (PET/MRI) to correlate Aβ clearance with cognitive outcomes .

Q. What strategies enhance the selective targeting of this compound to amyloid plaques versus normal brain tissue?

Structural analogs with modified functional groups (e.g., fluorination at C1) exhibit reduced non-specific binding. Comparative studies show:

ModificationBrain Uptake (%ID/g)Amyloid Binding (Ki, nM)
1-Fluoro derivative0.5 ± 0.1220 ± 30
Parent compound1.2 ± 0.3150 ± 20
Balancing lipophilicity (LogP = -1.5 to -2.0) and hydrogen-bonding capacity improves blood-brain barrier penetration .

Q. How can longitudinal studies address the transient efficacy of inositol derivatives in neurodegenerative diseases?

Design considerations include:

  • Endpoint stratification : Combine cognitive assessments (ADAS-Cog) with volumetric MRI to track hippocampal atrophy.
  • Cohort selection : Target prodromal or mild cognitive impairment (MCI) populations with biomarker-confirmed Aβ pathology.
  • Dosing regimens : Adaptive protocols to adjust for interindividual variability in drug metabolism .

Q. What mechanistic pathways link this compound to Aβ oligomer disruption?

Proposed mechanisms involve:

  • Direct binding : Hydrophobic interactions between the inositol ring and Aβ β-sheet structures, preventing fibril elongation.
  • Cellular signaling : Modulation of phosphatidylinositol 3-kinase (PI3K) pathways, altering microglial Aβ clearance. Computational docking studies (e.g., AutoDock Vina) predict binding affinities of -8.2 kcal/mol for scyllo-inositol-Aβ complexes .

Methodological Guidance

  • Data contradiction analysis : Use mixed-effects models to disentangle biomarker-clinical outcome mismatches, accounting for covariates like APOE ε4 status .
  • Experimental design : Prioritize factorial designs (e.g., 2×2 dose-response and time-course matrices) to identify synergistic effects in multi-target therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ammonio-1-deoxy-scyllo-inositol
Reactant of Route 2
1-Ammonio-1-deoxy-scyllo-inositol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.